molecular formula C49H68N10O10 B12629331 N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine CAS No. 918544-47-5

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine

Cat. No.: B12629331
CAS No.: 918544-47-5
M. Wt: 957.1 g/mol
InChI Key: YSVJONDWYLRMIU-VMTJQXTBSA-N
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Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine is a synthetic heptapeptide characterized by a unique post-translational modification on the ornithine residue (N⁵-diaminomethylidene group). This modification introduces a guanidino-like moiety, which may enhance hydrogen-bonding interactions and stability compared to unmodified ornithine-containing peptides . The peptide sequence includes two tyrosine residues (positions 3 and 5), a valine (position 2), isoleucine (position 4), proline (position 6), and phenylalanine (position 7).

Properties

CAS No.

918544-47-5

Molecular Formula

C49H68N10O10

Molecular Weight

957.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H68N10O10/c1-5-29(4)41(58-43(63)36(25-31-15-19-33(60)20-16-31)54-45(65)40(28(2)3)57-42(62)35(50)13-9-23-53-49(51)52)46(66)55-37(26-32-17-21-34(61)22-18-32)47(67)59-24-10-14-39(59)44(64)56-38(48(68)69)27-30-11-7-6-8-12-30/h6-8,11-12,15-22,28-29,35-41,60-61H,5,9-10,13-14,23-27,50H2,1-4H3,(H,54,65)(H,55,66)(H,56,64)(H,57,62)(H,58,63)(H,68,69)(H4,51,52,53)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

YSVJONDWYLRMIU-VMTJQXTBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine involves multiple steps, starting from the individual amino acids. The synthetic route typically includes the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.

    Coupling Reactions: The amino acids are sequentially coupled using reagents such as carbodiimides (e.g., DCC) or other coupling agents.

    Deprotection: The protecting groups are removed to yield the final peptide.

Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides .

Chemical Reactions Analysis

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.

    Substitution: Nucleophilic substitution reactions can occur at specific sites, depending on the presence of reactive groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and nucleophiles (e.g., amines) .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity places it within a class of modified oligopeptides. Key comparisons include:

Compound Key Features Biological Relevance Reference
N-Phenylpropionyl-L-tyrosine derivatives Aromatic phenylpropionyl group; tyrosine backbone Inhibitors of enzymatic activity (e.g., angiotensin-converting enzyme)
L-Tyrosyl-taurine Tyrosine conjugated to taurine (sulfo group) Modulation of bile acid transport and anti-inflammatory effects
N-Acetyl-L-phenylalanyl-L-tyrosine Acetylated dipeptide with phenylalanine and tyrosine Substrate specificity studies for proteases
N⁵-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-threonine Shorter peptide (pentapeptide) with diaminomethylidene-ornithine Hypothetical antimicrobial activity based on cationic charge

Key Differentiators

  • Modification at Ornithine: The N⁵-diaminomethylidene group distinguishes this compound from unmodified ornithine-containing peptides (e.g., ornithine-vasopressin analogs). This group may mimic arginine’s guanidino functionality, enhancing binding affinity to anionic targets like heparin sulfate proteoglycans .
  • Sequence Diversity : The inclusion of two tyrosine residues and isoleucine increases hydrophobicity compared to shorter peptides like L-tyrosyl-taurine, which lacks branched aliphatic chains .

Pharmacokinetic and Stability Considerations

  • Metabolic Stability: The proline residue and diaminomethylidene modification likely confer resistance to enzymatic cleavage, as seen in other proline-rich peptides (e.g., cyclosporine derivatives). This contrasts with acetylated dipeptides (e.g., N-acetyl-L-phenylalanyl-L-tyrosine), which are rapidly hydrolyzed in vivo .
  • Solubility : The compound’s hydrophobicity may limit aqueous solubility compared to sulfonated analogs like L-tyrosyl-taurine, which exhibit improved solubility due to the taurine moiety .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine, a complex peptide, has garnered attention in the field of biochemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies supported by data tables and research findings.

Molecular Characteristics

  • Molecular Formula: C47_{47}H70_{70}N14_{14}O10_{10}
  • Molecular Weight: 991.1 g/mol
  • CAS Number: 502545-69-9

The compound consists of a series of amino acids linked by peptide bonds, with the unique modification of a diaminomethylidene group that may influence its biological activity.

Synthesis

The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of protected amino acids to form the desired peptide chain. The key steps include:

  • Resin Loading: Attachment of the first amino acid to a solid resin.
  • Deprotection: Removal of protecting groups from the amino acids.
  • Coupling: Activation and coupling of the next amino acid.
  • Repetition: Repeating deprotection and coupling until the sequence is complete.
  • Cleavage: Cleaving the peptide from the resin and deprotecting to yield the final product.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation: Interaction with cell surface receptors can alter signaling pathways, potentially affecting cell growth and differentiation.
  • Protein Interaction Disruption: It may stabilize or disrupt interactions between proteins, influencing various cellular processes .

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that modifications in similar peptides could enhance their potency against cancer cell lines such as MCF-7 (human breast carcinoma) and SCC25 (squamous cell carcinoma). The presence of specific amino acid substitutions was shown to significantly increase cytotoxicity compared to standard treatments like methotrexate .
  • Neuroprotective Effects:
    • Research indicated that similar diaminomethylidene-modified peptides exhibited neuroprotective effects by modulating inflammatory pathways in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Antiviral Properties:
    • Preliminary studies suggest that compounds with structural similarities may inhibit viral replication by interfering with protein synthesis and RNA replication pathways .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAnticancer, NeuroprotectiveEnzyme inhibition, Receptor modulation
PT523Potent against DHFRCompetitive inhibition
MethotrexateAnticancerFolate analog

This table illustrates how this compound compares with other compounds regarding biological activity and mechanisms.

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